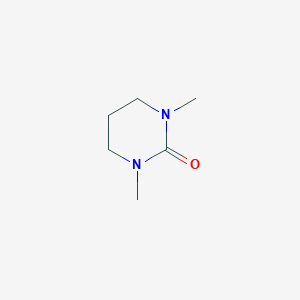

N,N'-Dimethyltrimethyleneurea

Description

The exact mass of the compound 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVUOGQBMYCBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074575 | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7226-23-5 | |

| Record name | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7226-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N'-Dimethyltrimethyleneurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for N,N'-Dimethyltrimethyleneurea, more formally known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. This versatile aprotic polar solvent is a valuable tool in organic synthesis and of significant interest in the pharmaceutical and agrochemical industries.

Synthesis of N,N'-Dimethylpropyleneurea (DMPU)

Two principal synthetic routes for the preparation of DMPU are well-documented: the reaction of N,N'-dimethylurea with acrylonitrile (B1666552) followed by cyclization and reduction, and the reaction of a 1,3-diaminopropane (B46017) derivative with a carbonyl source.

Method 1: Synthesis from N,N'-Dimethylurea and Acrylonitrile

This common industrial method involves a multi-step process beginning with the base-catalyzed reaction of N,N'-dimethylurea and acrylonitrile to form an intermediate, N,N'-dimethyldihydrocytosine. This intermediate is then subjected to hydrogenation and hydrogenolysis to yield the final DMPU product.[1]

Experimental Protocol:

Step 1: Synthesis of N,N'-Dimethyldihydrocytosine [1]

-

To a 3-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, add 54.7 g of N,N'-dimethylurea and 100 ml of tetrahydrofuran (B95107) (THF).

-

Heat the mixture to 50°C until a homogeneous solution is formed.

-

Add five drops of a 50% aqueous sodium hydroxide (B78521) solution to the mixture.

-

Over a period of 90 minutes, add 45 ml of acrylonitrile dropwise while maintaining the reaction temperature at 50°C.

-

After the addition is complete, continue stirring at 50°C for an additional 30 minutes.

-

Cool the reaction mixture and remove the THF under reduced pressure to yield the crude N,N'-dimethyldihydrocytosine intermediate.

Step 2: Hydrogenation and Hydrogenolysis to N,N'-Dimethylpropyleneurea [1]

-

The crude N,N'-dimethyldihydrocytosine is dissolved in a suitable solvent such as a mixture of THF and methanol.

-

A combination of hydrogenation catalysts is added. A typical catalyst system includes 10% Palladium on carbon (Pd/C), 5% Rhodium on carbon (Rh/C), 5% Ruthenium on carbon (Ru/C), and Platinum (IV) oxide.

-

The mixture is transferred to a high-pressure reactor.

-

The reactor is purged with nitrogen and then hydrogen.

-

The reaction is stirred under a hydrogen pressure of approximately 800 psi at room temperature for 24 hours.

-

Acetic acid is added, and the reactor is heated to 60°C for 48 hours.

-

After cooling and venting the reactor, the catalyst is filtered off.

-

The solvent and liberated ammonia (B1221849) are removed by rotary evaporation under reduced pressure to yield the crude DMPU.

Quantitative Data for Synthesis Method 1

| Parameter | Value | Reference |

| Step 1: N,N'-Dimethyldihydrocytosine Synthesis | ||

| N,N'-Dimethylurea | 54.7 g | [1] |

| Acrylonitrile | 45 ml | [1] |

| Catalyst | 5 drops of 50% aq. NaOH | [1] |

| Solvent | 100 ml THF | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 2 hours | [1] |

| Step 2: Hydrogenation and Hydrogenolysis | ||

| Hydrogen Pressure | 800 psi (54.4 bar) | [1] |

| Reaction Temperature | Room temperature for 24h, then 60°C for 48h | [1] |

| Catalysts | Pd/C, Rh/C, Ru/C, PtO2 | [1] |

| Final Product Yield | 62% | [1] |

Synthesis Workflow: Method 1

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dimethyltrimethyleneurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea, also known as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a cyclic urea (B33335) derivative with the chemical formula C₆H₁₂N₂O. It serves as a versatile polar aprotic solvent and has gained prominence as a less toxic substitute for hexamethylphosphoramide (B148902) (HMPA) in various organic synthesis applications. Its unique molecular structure, featuring a six-membered ring with two methyl-substituted nitrogen atoms, imparts a distinct set of physicochemical properties that are critical to its function as a solvent, reagent, and ligand in chemical reactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems, including its solvency, miscibility, and potential for membrane permeation.

| Property | Value |

| CAS Number | 7226-23-5 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless to slightly yellowish liquid |

| Density | 1.06 g/mL at 25 °C |

| Melting Point | -20 °C |

| Boiling Point | 146 °C at 44 mmHg240.1 - 247 °C at 760 mmHg |

| Water Solubility | Soluble / Completely miscible |

| logP (Octanol/Water) | 0.36 |

| Refractive Index | n20/D 1.488 |

| pKa | An experimentally determined pKa value for this compound is not readily available in the reviewed literature. As a cyclic urea, it is expected to be a very weak base. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of N,N'-dimethylurea with acrylonitrile (B1666552), followed by hydrogenation and hydrogenolysis.

Materials:

-

N,N'-dimethylurea

-

Acrylonitrile

-

Tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Hydrogen gas

-

Palladium catalyst

-

Acetic acid

Procedure:

-

Cyclization:

-

In a three-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer, dissolve N,N'-dimethylurea (54.7 g) in tetrahydrofuran (100 mL).

-

Heat the mixture to 50 °C until a homogeneous solution is formed.

-

Add five drops of 50% aqueous sodium hydroxide to the solution.

-

Slowly add acrylonitrile (45 mL) over 90 minutes while maintaining the temperature at 50 °C.

-

Continue stirring at 50 °C for an additional two hours after the addition is complete.

-

Cool the reaction mixture to room temperature. The product, N,N'-dimethyldihydrocytosine, will precipitate.

-

Decant the solvent and recover the precipitate. This intermediate can be used in the next step without further purification.

-

-

Hydrogenation and Hydrogenolysis:

-

Charge a stainless steel autoclave with the N,N'-dimethyldihydrocytosine precipitate, a suitable palladium catalyst, and a solvent such as methanol.

-

Purge the reactor with nitrogen and then with hydrogen.

-

Pressurize the reactor with hydrogen to 54.4 bar (800 psi) and stir the mixture at room temperature for 24 hours.

-

Add acetic acid (0.206 mole) and heat the reactor to 60 °C for 48 hours.

-

Cool the reactor, vent the pressure, and filter the contents to remove the catalyst.

-

Remove the solvent in vacuo.

-

Purify the crude product by vacuum distillation at 1.3 millibar (1 torr) and 90-92 °C to obtain pure this compound as a clear liquid.

-

Determination of Physicochemical Properties

Melting Point:

Due to its low melting point, the determination requires a cryostat or a melting point apparatus with cooling capabilities.

-

Place a small sample of this compound in a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature below the expected melting point (e.g., -30 °C).

-

Slowly heat the sample (1-2 °C/min) and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Boiling Point:

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed capillary tube into the test tube.

-

Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and observe for a continuous stream of bubbles emerging from the capillary tube.

-

Record the temperature at which the bubbling is rapid and continuous. This is the boiling point.

Solubility in Water:

-

To a test tube, add a known volume of this compound (e.g., 1 mL).

-

Add a known volume of deionized water (e.g., 1 mL) and vortex or shake vigorously.

-

Observe if a single, clear phase is formed. If so, the substance is soluble.

-

Continue adding water in known increments to determine the extent of miscibility.

logP (Octanol/Water Partition Coefficient) by Shake-Flask Method:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Accurately weigh a sample of this compound and dissolve it in one of the phases (e.g., the aqueous phase).

-

Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique (e.g., gas chromatography or UV-Vis spectroscopy).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Role of this compound in Organic Synthesis

Caption: Role of DMPU in organic synthesis.

N,N'-Dimethyltrimethyleneurea CAS number and spectral data

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N'-Dimethyltrimethyleneurea, a cyclic urea (B33335) commonly known in the scientific literature as 1,3-Dimethyl-1,3-diazinan-2-one or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, and frequently referred to by the acronym DMPU. This document furnishes its Chemical Abstracts Service (CAS) number, detailed spectral data, and robust experimental protocols for its synthesis and characterization. DMPU is primarily recognized for its utility as a polar aprotic solvent, often serving as a less toxic substitute for hexamethylphosphoramide (B148902) (HMPA).[1] While not identified as a direct participant in biological signaling pathways, its application in the synthesis of biologically active molecules underscores its importance in pharmaceutical research. This guide is intended to be a core resource for professionals engaged in chemical synthesis and drug development.

Chemical Identification and Physical Properties

This compound is a cyclic urea with the systematic IUPAC name 1,3-dimethyl-1,3-diazinan-2-one.

| Identifier | Value |

| CAS Number | 7226-23-5[2] |

| Molecular Formula | C₆H₁₂N₂O[2] |

| Molecular Weight | 128.17 g/mol [2] |

| Synonyms | 1,3-Dimethyl-1,3-diazinan-2-one, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, DMPU, N,N'-Dimethylpropyleneurea[2] |

Physical Properties:

| Property | Value |

| Appearance | Colorless, hygroscopic liquid[1] |

| Boiling Point | 247 °C at 1013 hPa |

| Melting Point | -24 °C |

| Density | 1.064 g/cm³ at 20 °C |

| Refractive Index | 1.488 at 20 °C |

| Vapor Pressure | 0.5 hPa at 57 °C |

| Flash Point | 121 °C |

| Autoignition Temperature | 255 °C |

Spectral Data

The following tables summarize the key spectral data for this compound (DMPU).

2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | t | 4H | -CH₂-N- |

| ~2.8 | s | 6H | -CH₃ |

| ~1.8 | p | 2H | -CH₂-C-CH₂- |

2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~48 | -CH₂-N- |

| ~37 | -CH₃ |

| ~21 | -CH₂-C-CH₂- |

2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (urea) |

| ~1490 | Medium | C-N stretch |

2.4. Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 71 | High | [M - C₂H₅N₂]⁺ |

| 58 | High | [M - C₄H₆O]⁺ |

Experimental Protocols

3.1. Synthesis of this compound (DMPU)

This protocol is adapted from general methods for the synthesis of cyclic ureas.

Reaction Scheme:

Caption: Synthesis of this compound (DMPU).

Materials:

-

N,N'-Dimethyl-1,3-propanediamine

-

Urea

-

High-boiling point solvent (e.g., xylene or diglyme)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of N,N'-Dimethyl-1,3-propanediamine and urea.

-

Initial Heating: Heat the mixture to approximately 120-140°C under a slow stream of nitrogen.[3] Ammonia (B1221849) gas will be evolved as the reaction proceeds.[3] Continue heating until the evolution of ammonia ceases (approximately 1-2 hours).

-

Cyclization: After the initial reaction, add a high-boiling point solvent to the reaction mixture. Increase the temperature to 160-200°C to facilitate the cyclization and the release of a second molecule of ammonia.[3]

-

Workup: After cooling to room temperature, the solvent can be removed under reduced pressure. The crude product is then purified by vacuum distillation.

-

Characterization: Confirm the identity and purity of the synthesized DMPU using the spectroscopic methods detailed below.

3.2. ¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 10-20 mg of the DMPU sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.[4]

-

Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[5]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[4]

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a single scan is sufficient for a sample of this concentration.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[7]

3.3. FT-IR Spectroscopy

Instrumentation:

-

FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or liquid sample cell.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the liquid DMPU sample directly onto the ATR crystal.

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

-

Prepare a dilute solution of the DMPU sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Transfer the solution to a 2 mL GC vial.

Data Acquisition:

-

GC Method:

-

Injector Temperature: 250°C

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Biological Significance and Applications

This compound (DMPU) is not known to be a direct participant in biological signaling pathways. Its primary role in the life sciences is that of a versatile, polar aprotic solvent. It has gained prominence as a safer alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA). DMPU is utilized in a variety of organic reactions, including those for the synthesis of pharmaceutical intermediates and other biologically active compounds. Its ability to enhance the reactivity of nucleophiles and its miscibility with a wide range of solvents make it a valuable tool in drug discovery and development.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

References

- 1. ethz.ch [ethz.ch]

- 2. scbt.com [scbt.com]

- 3. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To [chem.rochester.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

Unraveling the Structural Landscape of N,N'-Dimethyltrimethyleneurea: A Technical Guide

An in-depth analysis of the molecular structure and conformational dynamics of N,N'-Dimethyltrimethyleneurea, a molecule of significant interest in chemical and pharmaceutical research. This guide provides a comprehensive overview of its structural parameters derived from X-ray crystallography, spectroscopic signatures from Nuclear Magnetic Resonance (NMR), and insights into its conformational behavior through computational analysis.

Molecular Structure: Insights from X-ray Crystallography

The definitive three-dimensional arrangement of atoms in this compound (also known as 1,3-dimethyl-1,3-diazinan-2-one) in the solid state is determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Table 1: Crystallographic Data and Structural Parameters for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| CCDC Number | 237351 |

Table 2: Selected Bond Lengths in this compound

| Bond | Length (Å) |

| C=O | 1.245 |

| C-N1 | 1.358 |

| C-N2 | 1.361 |

| N1-C(Me) | 1.458 |

| N2-C(Me) | 1.460 |

| N1-C(trimethylene) | 1.472 |

| N2-C(trimethylene) | 1.475 |

| C-C (trimethylene) | 1.520 - 1.535 |

Table 3: Selected Bond Angles in this compound

| Angle | Value (°) |

| N1-C-N2 | 118.5 |

| O=C-N1 | 120.7 |

| O=C-N2 | 120.8 |

| C-N1-C(Me) | 119.8 |

| C-N2-C(Me) | 119.5 |

| C-N1-C(trimethylene) | 117.5 |

| C-N2-C(trimethylene) | 117.2 |

Table 4: Key Dihedral Angles in this compound

| Dihedral Angle | Value (°) |

| O=C-N1-C(Me) | 175.4 |

| O=C-N2-C(Me) | 5.2 |

| C(Me)-N1-C-N2 | -178.1 |

| C(Me)-N2-C-N1 | 177.3 |

The data reveals a largely planar urea (B33335) core, a common feature in such compounds due to the delocalization of the nitrogen lone pairs into the carbonyl group. The trimethylene ring adopts a chair conformation to minimize steric strain.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule in solution.

Table 5: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | 165.2 |

| N-CH₃ | 2.85 (s, 6H) | 33.8 |

| N-CH₂- | 3.20 (t, 4H) | 48.5 |

| -CH₂-CH₂-CH₂- | 1.85 (quint, 2H) | 22.1 |

(s = singlet, t = triplet, quint = quintet)

The simplicity of the ¹H NMR spectrum, showing a singlet for the methyl protons and two triplets for the trimethylene protons, suggests a time-averaged symmetry in solution at room temperature, indicating rapid conformational exchange.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds and the puckering of the trimethylene ring.

Rotational Barrier of the C-N Bond

Ring Conformation

The trimethylene (propane-1,3-diyl) linker forms a six-membered ring with the urea moiety. This ring is expected to adopt a chair conformation to alleviate torsional and steric strain. The two methyl groups on the nitrogen atoms can exist in either axial or equatorial positions. Computational modeling suggests that the diequatorial conformation is the most stable, minimizing steric interactions.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected at different crystal orientations. The collected data is then processed to determine the unit cell parameters and the integrated intensities of the reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Computational Conformational Analysis

The conformational landscape of this compound is explored using computational chemistry software. The initial 3D structure can be built and subjected to a conformational search using molecular mechanics force fields (e.g., MMFF94s). The identified low-energy conformers are then subjected to geometry optimization and frequency calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the conformers and the transition states for their interconversion are calculated to determine the rotational barriers and the most stable conformations.

Visualizations

Figure 1: Molecular Structure of this compound

References

Navigating the Solubility of N,N'-Dimethyltrimethyleneurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyltrimethyleneurea, also known by its systematic name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is a versatile polar aprotic solvent and chemical intermediate.[1][2] Its utility in various applications, from organic synthesis to the formulation of pharmaceuticals and agrochemicals, is critically dependent on its solubility characteristics in different solvent systems.[1] This technical guide provides a summary of the available qualitative solubility data for this compound and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility, addressing a notable gap in publicly available data.

Introduction to this compound (DMPU)

DMPU is a cyclic urea (B33335) that serves as a less toxic alternative to hexamethylphosphoramide (B148902) (HMPA).[3] It is a colorless, hygroscopic liquid with a high boiling point and miscibility with a broad range of organic solvents and water.[2][4][5] These properties make it an effective solvent for a variety of chemical reactions and a useful component in diverse formulations.[3][6] Despite its widespread use, comprehensive quantitative solubility data in various organic solvents remains scarce in scientific literature. This guide aims to equip researchers with the foundational knowledge and methodologies to pursue such an experimental determination.

Solubility Profile of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility of DMPU | Quantitative Data (mg/mL at 25°C) |

| Water | H₂O | Polar Protic | Miscible[4][5][7] | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible[4] | Data Not Available |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[3] | Data Not Available |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[3] | Data Not Available |

| Most Organic Solvents | - | - | Generally Miscible[4] | Data Not Available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9] The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility.

Objective: To determine the equilibrium concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker.

-

Agitate the mixtures at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from chromatography) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While this compound is recognized for its broad miscibility, particularly with water and other organic solvents, a comprehensive, publicly available dataset of its quantitative solubility is lacking. This guide serves as a foundational resource for researchers by consolidating the available qualitative information and providing a detailed, adaptable experimental protocol for the widely accepted shake-flask method. By following this methodology, scientists and professionals in drug development can generate the precise, quantitative solubility data required to optimize their research, development, and formulation processes.

References

- 1. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 7226-23-5 [chemicalbook.com]

- 2. 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | C6H12N2O | CID 81646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]

- 4. ethz.ch [ethz.ch]

- 5. DIMETHYLPROPYLENEUREA(DMPU) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 6. chembk.com [chembk.com]

- 7. DMPU - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

N,N'-Dimethyltrimethyleneurea (DMTU): A Mechanistic Deep Dive into its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethyltrimethyleneurea (DMTU), also known as N,N'-dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, has emerged as a crucial polar aprotic solvent in modern organic synthesis. Its primary role is as a less toxic and effective substitute for the carcinogenic hexamethylphosphoramide (B148902) (HMPA). This technical guide provides an in-depth exploration of the mechanism of action of DMTU in various organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding the nuanced ways in which DMTU influences reaction kinetics, selectivity, and outcomes is paramount for its effective application in research and development.

Core Mechanism of Action: Cation Solvation and its Consequences

The primary mechanism through which DMTU exerts its influence on organic reactions is its ability to act as a potent Lewis base, effectively solvating metal cations and other Lewis acidic species. The oxygen atom of the urea (B33335) moiety in DMTU possesses a high electron density, making it an excellent donor for coordination. This strong cation-solvating power has several significant consequences for reaction pathways and rates.

Key Mechanistic Principles:

-

Disruption of Ion Aggregates: In many organometallic reactions, particularly those involving organolithium reagents, the reactive species exist as aggregates (dimers, tetramers, etc.). DMTU can break down these aggregates by coordinating to the lithium cations, leading to the formation of more reactive monomeric species or solvent-separated ion pairs (SSIPs). This deaggregation significantly increases the nucleophilicity of the carbanionic portion of the reagent.

-

Anion Activation: By effectively sequestering the counter-cation, DMTU leaves the corresponding anion "naked" and more available to participate in the reaction. This enhanced nucleophilicity of the anion is a key factor in the rate acceleration observed in many nucleophilic substitution and addition reactions conducted in the presence of DMTU.

-

Stabilization of Cationic Intermediates and Transition States: In reactions that proceed through cationic intermediates or have transition states with significant positive charge buildup, DMTU can provide stabilization through solvation. This can lower the activation energy of the reaction, thereby increasing the reaction rate.

Applications and Mechanistic Insights in Specific Reaction Types

Nucleophilic Substitution Reactions

DMTU is widely employed to accelerate the rate of bimolecular nucleophilic substitution (SN2) reactions. By solvating the cation of the nucleophilic salt, DMTU enhances the nucleophilicity of the anion, leading to faster reaction times and often higher yields compared to less polar aprotic solvents.

Table 1: Comparison of Reaction Yields in Nucleophilic Substitution Reactions [1]

| Reaction Type | Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alkylation | 2-Nitropropane (B154153) | Sodium salt of 2-nitropropane | HMPA | 25 | 2 | 95 |

| Alkylation | 2-Nitropropane | Sodium salt of 2-nitropropane | DMPU | 25 | 2 | 93 |

As the data in Table 1 indicates, DMTU provides a yield in the alkylation of 2-nitropropane that is comparable to the highly toxic HMPA, making it an excellent and safer alternative.

Enolate Chemistry: Alkylation and Aldol (B89426) Reactions

In enolate chemistry, DMTU plays a multifaceted role, influencing both reactivity and stereoselectivity.

Enolate Alkylation: The addition of DMTU as a cosolvent in the alkylation of lithium enolates can significantly improve reaction yields by breaking up enolate aggregates and increasing the nucleophilicity of the enolate.

Table 2: Comparison of Reaction Yields in Enolate Alkylation [1]

| Substrate | Reagents | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | LDA, then CH₃I | THF/HMPA | -78 to 0 | 1 | 90 |

| Cyclohexanone | LDA, then CH₃I | THF/DMPU | -78 to 0 | 1 | 85 |

The data demonstrates that while HMPA provides a slightly higher yield, DMPU is a highly effective and safer alternative for promoting enolate alkylation.

Control of Stereoselectivity in Enolate Formation: The stereochemistry of enolate formation (E vs. Z) is a critical factor in determining the diastereoselectivity of subsequent reactions, such as the aldol reaction. The Ireland model for enolate formation predicts that polar, coordinating solvents like HMPA and DMTU can disrupt the closed, chair-like transition state that typically favors the formation of (E)-enolates. By coordinating to the lithium cation, DMTU promotes a more open transition state, leading to a preference for the formation of the (Z)-enolate.[2] This shift in enolate geometry can, in turn, alter the diastereomeric outcome of the aldol reaction.

References

Historical discovery and development of N,N'-Dimethyltrimethyleneurea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethyltrimethyleneurea, also known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-Dimethyl-1,3-diazinan-2-one, is a versatile polar aprotic solvent that has gained significant traction in organic synthesis. Its rise to prominence is largely due to its efficacy as a less toxic replacement for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA). This technical guide delves into the historical discovery and development of DMPU, presenting early synthesis methodologies, key experimental protocols, and the evolution of its applications. Quantitative data from various syntheses are summarized, and reaction pathways are visually represented to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by a gradual emergence as a compound of interest, culminating in its recognition as a valuable and safer alternative to existing polar aprotic solvents. While the compound was likely synthesized in academic or industrial laboratories in the mid-20th century as part of broader research into cyclic ureas, its significance grew substantially in the 1980s.

A pivotal moment in the development of DMPU came in 1982, when T. Mukhopadhyay and Dieter Seebach published a paper in Helvetica Chimica Acta highlighting its role as a cosolvent for highly reactive nucleophiles and bases, positioning it as a substitute for HMPA.[1] This was followed by a 1985 publication by Seebach that further solidified the utility of DMPU as a viable replacement for the suspected carcinogen HMPA.[2]

Early production methods were often not commercially attractive. A 1969 British patent filed by BASF (GB 1,173,432) alludes to prior, less efficient syntheses starting from 1,3-propanediamine.[3] This suggests that the compound was known and had been synthesized before this date, though likely through more arduous and expensive routes. The subsequent development of more economical synthetic pathways was crucial for its broader adoption in both academic and industrial settings.

Early Synthetic Methodologies

The synthesis of this compound has evolved over time, with early methods being supplanted by more efficient and cost-effective processes. Two key early approaches are detailed below.

Synthesis from N,N'-Dimethyl-1,3-propanediamine

One of the earliest conceptual routes to DMPU, implied in the historical literature, involves the cyclization of N,N'-dimethyl-1,3-propanediamine with a carbonyl source. Phosgene (B1210022), a common reagent for the synthesis of ureas from diamines, provides a direct method for this transformation.

Experimental Protocol: Synthesis of this compound from N,N'-Dimethyl-1,3-propanediamine and Phosgene

-

Reaction Setup: A solution of N,N'-dimethyl-1,3-propanediamine (1.0 eq) in a suitable inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a phosgene source. The reaction is typically run in the presence of a tertiary amine base (e.g., triethylamine (B128534), 2.2 eq) to neutralize the HCl byproduct. The flask is cooled in an ice bath.

-

Phosgene Addition: A solution of phosgene in the same solvent is added dropwise from the dropping funnel to the stirred solution of the diamine and base. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of HCl gas evolution (indicated by a pH probe in an outlet trap).

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed successively with dilute aqueous acid (e.g., 1 M HCl) to remove any remaining amine, followed by water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

The BASF Method: Condensation and Hydrogenolysis

A significant advancement in the production of DMPU was detailed in a 1969 patent by BASF.[3] This method avoids the direct use of the diamine, which was considered difficult to produce at the time.[3] The process involves two main stages: the condensation of an N-substituted urea (B33335) with an unsaturated aldehyde, followed by hydrogenolysis.

Experimental Protocol: Synthesis of this compound via the BASF Method

This protocol is based on the description of the process in British Patent 1,173,432.

Step 1: Condensation of N,N'-Dimethylurea with Acrolein

-

Reaction Setup: N,N'-Dimethylurea and an unsaturated aldehyde, such as acrolein, are reacted in the presence of an alcohol (e.g., methanol). This condensation reaction forms an alkoxypropyleneurea intermediate.

Step 2: Hydrogenolysis of the Alkoxypropyleneurea Intermediate

-

Reaction Setup: The resulting alkoxypropyleneurea from Step 1 is dissolved in methanol (B129727) and placed in a high-pressure autoclave. A Raney nickel catalyst is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogen gas at an elevated temperature and pressure. The hydrogenation process removes the alkoxy group from the ring.

-

Purification: After the reaction, the catalyst is filtered off, and the solvent is removed. The resulting crude product is purified by vacuum distillation to yield this compound.

Later Developments in Synthesis

The pursuit of more economical and scalable production methods continued. A notable later development, described in U.S. Patent 6,096,891, involves the reaction of N,N'-dimethylurea with acrylonitrile (B1666552).[3]

Experimental Protocol: Synthesis from N,N'-Dimethylurea and Acrylonitrile

-

Cyclization: N,N'-dimethylurea and acrylonitrile are reacted in a suitable solvent, such as an ether, in the presence of a base catalyst. This reaction forms a six-membered heterocyclic intermediate with an imine group.[3]

-

Hydrogenation and Hydrogenolysis: The intermediate is then subjected to hydrogenation, typically with a palladium on carbon (Pd/C) catalyst. This process first reduces the imine to an amine and then removes the amine group via hydrogenolysis to yield the final product, this compound.[3] The product is purified by vacuum distillation.[3]

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,3-Dimethyl-1,3-diazinan-2-one |

| Common Names | N,N'-Dimethylpropyleneurea (DMPU), this compound |

| CAS Number | 7226-23-5[2] |

| Molecular Formula | C₆H₁₂N₂O[2] |

| Molar Mass | 128.17 g/mol [2] |

| Appearance | Colorless liquid |

| Density | 1.064 g/cm³[2] |

| Melting Point | -20 °C[2] |

| Boiling Point | 246.5 °C[2] |

| Solubility in Water | Miscible[2] |

Table 2: Comparison of Synthetic Routes

| Synthesis Route | Starting Materials | Key Intermediates | Advantages/Disadvantages |

| Diamine Cyclization | N,N'-Dimethyl-1,3-propanediamine, Phosgene | Chloroformamidine (transient) | Direct route, but starting diamine was historically expensive; phosgene is highly toxic. |

| BASF Method | N,N'-Dimethylurea, Acrolein, Methanol | Alkoxypropyleneurea | Avoids expensive diamine; involves high-pressure hydrogenation.[3] |

| Acrylonitrile Method | N,N'-Dimethylurea, Acrylonitrile | Dihydrocytosine derivative | Utilizes readily available starting materials; developed for more cost-effective production.[3] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described.

Conclusion

The historical trajectory of this compound is a compelling example of how a chemical's utility can drive innovation in its synthesis. From its early, likely inefficient, preparation from 1,3-diamines to more sophisticated industrial processes, the development of DMPU has been a story of continuous improvement. Its establishment by researchers like Dieter Seebach as a safe and effective alternative to HMPA cemented its place as a staple solvent in the toolbox of synthetic chemists. This guide has provided a detailed overview of its historical discovery, key synthetic protocols, and quantitative data, offering a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of N,N'-Dimethyltrimethyleneurea

This guide provides a comprehensive overview of the safety, toxicity, and handling guidelines for N,N'-Dimethyltrimethyleneurea (also known as N,N'-Dimethylpropyleneurea or DMPU), intended for researchers, scientists, and professionals in drug development.

Chemical Identity:

-

Name: this compound

-

Synonyms: N,N'-Dimethylpropyleneurea, DMPU, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, N,N'-Dimethyl-N,N'-trimethyleneurea[1]

-

CAS Number: 7226-23-5[1]

-

Molecular Formula: C₆H₁₂N₂O[1]

-

Molecular Weight: 128.17 g/mol [2]

Executive Summary

This compound (DMPU) is a polar aprotic solvent used in various industrial and pharmaceutical applications. While it serves as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA), it is not without its own hazards[2]. This document outlines the known toxicological data, safe handling procedures, and emergency protocols associated with DMPU. The information presented is compiled from safety data sheets and toxicology databases. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

Safety and Toxicity Data

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg | [3] |

| LD₅₀ | Mouse | Oral | 1300 mg/kg | [4] |

Table 2: Hazard Classification

| Hazard | Classification | Details | Reference |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [5] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [5] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility. | [5] |

| Skin Corrosion/Irritation | Not Classified | A mild skin irritant. | [4] |

| Mutagenicity (Ames Test) | Not Mutagenic | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, the methodologies likely followed the standardized OECD guidelines for chemical testing. Below are generalized protocols based on these guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.[6]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose is typically calculated based on the animal's body weight. For a limit test, a dose of 2000 mg/kg is often used.[6]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits are the preferred species for this test.

-

Test Substance Application: A small area of the animal's skin is shaved. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch. The patch is secured with tape for a 4-hour exposure period.[7]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7]

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits are typically used.

-

Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[8]

-

Observation: The eyes are examined for signs of irritation, including redness, swelling, discharge, and corneal opacity, at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to assess the reversibility of any effects.[8]

-

Scoring: Ocular lesions are scored based on a standardized system to determine the level of irritation.

Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproductive performance and offspring development.[6]

-

Test Animals: Rats are typically used. Both males and females are included in the study.

-

Dosing: The test substance is administered daily to several groups of animals at different dose levels. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54 days).[9]

-

Mating: After the initial dosing period, animals are mated.

-

Endpoints: The study evaluates various endpoints, including mating performance, fertility, pregnancy outcomes, and the survival and growth of the offspring. The reproductive organs of the parent animals are also examined.[6]

Visualizations

The following diagrams illustrate key concepts related to the safety and handling of this compound.

Caption: Figure 1: A generalized workflow for an acute oral toxicity study based on OECD Guideline 401.

Caption: Figure 2: The relationship between the hazards of DMPU and the recommended safety and handling procedures.

Handling and Storage Guidelines

Proper handling and storage of this compound are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, use a NIOSH-approved respirator with an organic vapor cartridge.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[5]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most accurate and up-to-date information regarding the safe handling, storage, and disposal of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. DMPU - Wikipedia [en.wikipedia.org]

- 3. oecd.org [oecd.org]

- 4. 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | C6H12N2O | CID 81646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of N,N'-Dimethyltrimethyleneurea: A Technical Guide

Introduction

N,N'-Dimethyltrimethyleneurea, scientifically known as 1,3-Dimethyltetrahydropyrimidin-2(1H)-one and commonly abbreviated as DMPU, is a cyclic urea (B33335) derivative. It serves as a versatile aprotic polar solvent in organic synthesis and is a subject of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its molecular structure is paramount for its effective application and for the characterization of novel compounds synthesized using it. This technical guide provides a detailed spectroscopic analysis of DMPU, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound (DMPU).

Table 1: ¹H NMR Spectroscopic Data for this compound (DMPU)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | Triplet | 4H | -CH₂-N- (C4, C6) |

| ~2.8 | Singlet | 6H | -N-CH₃ (C7, C8) |

| ~1.9 | Quintet | 2H | -CH₂- (C5) |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMPU)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (C2) |

| ~48 | -CH₂-N- (C4, C6) |

| ~36 | -N-CH₃ (C7, C8) |

| ~21 | -CH₂- (C5) |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Table 3: Infrared (IR) Spectroscopy Data for this compound (DMPU)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1450 | Medium | CH₂ scissoring |

| ~1280 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data for this compound (DMPU)

| m/z | Relative Intensity | Proposed Fragment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 113 | Medium | [M - CH₃]⁺ |

| 99 | Medium | [M - C₂H₅]⁺ |

| 70 | High | [M - C₂H₄N₂]⁺ |

| 57 | High | [C₃H₅N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized for liquid samples and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of DMPU.

Materials:

-

This compound (DMPU), high purity

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of DMPU for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known chemical shift (e.g., 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the DMPU molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in DMPU by analyzing its infrared absorption spectrum.

Materials:

-

This compound (DMPU), high purity

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure (using Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable abrasive and clean with a dry solvent like acetone.

-

Place one to two drops of liquid DMPU onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions (H₂O, CO₂).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes within the DMPU molecule (e.g., C=O stretch, C-H stretch, C-N stretch).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of DMPU and to study its fragmentation pattern to support structural elucidation.

Materials:

-

This compound (DMPU), high purity

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Suitable solvent (e.g., methanol (B129727) or acetonitrile)

-

Microsyringe or autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of DMPU in a volatile solvent like methanol or acetonitrile (B52724) (e.g., 1 mg/mL).

-

Further dilute the stock solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.

-

Set the parameters for the ionization source. For EI, this includes setting the electron energy (typically 70 eV).

-

Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a direct insertion probe, direct infusion, or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of DMPU.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose logical fragmentation pathways that explain the formation of the observed fragment ions, consistent with the known structure of DMPU.

-

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of DMPU.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Thermodynamic and kinetic properties of N,N'-Dimethyltrimethyleneurea

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of N,N'-Dimethylurea

Disclaimer: Due to the limited availability of published experimental data for N,N'-Dimethyltrimethyleneurea, this technical guide focuses on the closely related and well-characterized acyclic analogue, N,N'-dimethylurea (DMU) . The principles, experimental methodologies, and types of data presented herein are directly applicable to the study of this compound and other substituted ureas, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction

N,N'-dimethylurea (CAS: 96-31-1) is a disubstituted urea (B33335) derivative with methyl groups on each nitrogen atom. It serves as a crucial intermediate in the synthesis of various commercial products, including caffeine, pharmaceuticals, herbicides, and textile finishing agents.[1][2] Understanding its thermodynamic and kinetic properties is fundamental for optimizing reaction conditions, ensuring process safety, and predicting its behavior in various chemical and biological systems. This guide provides a consolidated overview of the key thermodynamic and kinetic data for N,N'-dimethylurea, details the experimental protocols used for their determination, and visualizes the associated workflows and processes.

Thermodynamic Properties

The thermodynamic properties of a compound govern its physical state, stability, and phase transitions. For N,N'-dimethylurea, these properties have been determined through various calorimetric and analytical techniques.

Summary of Thermodynamic Data

The following table summarizes key thermodynamic parameters for N,N'-dimethylurea compiled from available literature.

| Property | Symbol | Value | Units | References |

| Molecular Weight | M | 88.11 | g/mol | [3][4] |

| Melting Point | Tfus | 101 - 104 | °C | [1] |

| Boiling Point | Tboil | 268 - 270 | °C | [1] |

| Enthalpy of Fusion | ΔfusH | 20.6 ± 0.2 | kJ/mol | [3] |

| Enthalpy of Sublimation | ΔsubH° | 83.1 ± 1.3 | kJ/mol | [3] |

| Standard Solid Enthalpy of Combustion | ΔcH°solid | -2004.80 ± 0.53 | kJ/mol | [5] |

| Auto-ignition Temperature | 400 | °C | [1] |

Experimental Protocols for Thermodynamic Property Determination

2.2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a primary technique for determining the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization.

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Apparatus: A differential scanning calorimeter equipped with a furnace, sample and reference pans, and a temperature controller.

-

Procedure:

-

A precisely weighed sample of N,N'-dimethylurea (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored relative to the reference. An endothermic peak is observed during melting.

-

The onset of the peak is taken as the melting point (Tfus), and the area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

-

2.2.2 Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the standard enthalpy of combustion by measuring the heat evolved during the complete combustion of the substance in a constant-volume container.

-

Principle: The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Apparatus: A constant-volume bomb calorimeter, a high-pressure oxygen cylinder, a temperature sensor, and a sample pellet press.

-

Procedure:

-

A pellet of known mass of N,N'-dimethylurea is prepared.

-

The pellet is placed in the sample holder inside the bomb, with a fuse wire in contact with it.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere.

-

The bomb is sealed and pressurized with pure oxygen (e.g., to 30 atm).

-

The bomb is submerged in a known volume of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The final temperature of the water after combustion is recorded.

-

The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

-

Kinetic Properties

Kinetic studies provide insights into the rates and mechanisms of chemical reactions involving N,N'-dimethylurea. Key reactions that have been investigated include nitrosation and hydrolysis.

Summary of Kinetic Data

Kinetic data for N,N'-dimethylurea is often context-dependent (e.g., pH, temperature, solvent). The following provides a qualitative summary and highlights key findings.

| Reaction | Key Findings | References |

| Nitrosation | The reaction is subject to primary solvent isotope effects and general base catalysis, indicating a slow proton transfer step. The Brønsted plot is curved, suggesting a diffusion-controlled reaction with certain catalysts. | [6] |

| Ammonolysis (Synthesis) | The industrial synthesis from urea and methylamine (B109427) follows a pseudo-first-order kinetic model. The reaction is reported to be exothermic and spontaneous. | [1] |

| Hydrolysis (Urease-catalyzed) | While specific data for N,N'-dimethylurea is scarce, studies on urea hydrolysis by urease show the reaction follows Michaelis-Menten kinetics and is highly pH-dependent. The activation energy for enzymatic urea hydrolysis is approximately 35.3 kJ/mol. | [7] |

Experimental Protocols for Kinetic Studies

3.2.1 UV-Vis Spectrophotometry for Reaction Rate Determination

UV-Vis spectrophotometry can be used to monitor the progress of a reaction by measuring the change in absorbance of a reactant or product over time, provided one of the species has a distinct chromophore.

-

Principle: The concentration of an absorbing species is proportional to its absorbance at a specific wavelength (Beer-Lambert Law).

-

Apparatus: A temperature-controlled UV-Vis spectrophotometer.

-

Procedure (Example: Nitrosation Study):

-

Solutions of N,N'-dimethylurea and the nitrosating agent (e.g., nitrous acid) are prepared in a suitable buffer to maintain constant pH.

-

The solutions are thermostated to the desired reaction temperature.

-

The reaction is initiated by mixing the reactant solutions directly in a cuvette.

-

The absorbance at the wavelength corresponding to the maximum absorbance of the N-nitroso product is recorded at regular time intervals.

-

The concentration of the product is calculated from the absorbance values.

-

The rate of reaction is determined by analyzing the concentration versus time data, often by fitting to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

-

3.2.2 pH-Stat Titration for Hydrolysis Studies

For reactions that produce or consume acid or base, a pH-stat titrator can be used to monitor the reaction rate by measuring the amount of titrant required to maintain a constant pH.

-

Principle: The rate of addition of an acid or base titrant needed to neutralize the product (or reactant) and keep the pH constant is directly proportional to the rate of the reaction.

-